1-Penten-3-yne

Beschreibung

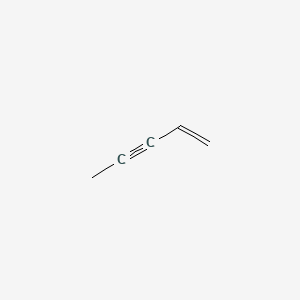

1-Penten-3-yne (CAS 646-05-9), with the molecular formula C₅H₆, is an unsaturated hydrocarbon containing both a triple bond (yne) and a double bond (ene) in a conjugated system. Its IUPAC name is pent-1-en-3-yne, and it is structurally characterized by the triple bond at position 3 and the double bond at position 1. This compound is significant in combustion chemistry and organic synthesis, particularly in reactions involving radicals and unsaturated hydrocarbons .

Key physical properties include:

Structure

2D Structure

Eigenschaften

CAS-Nummer |

646-05-9 |

|---|---|

Molekularformel |

C5H6 |

Molekulargewicht |

66.10 g/mol |

IUPAC-Name |

pent-1-en-3-yne |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h3H,1H2,2H3 |

InChI-Schlüssel |

FILUFGAZMJGNEN-UHFFFAOYSA-N |

Kanonische SMILES |

CC#CC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Reaction Conditions:

- Step 1 : Pyridine, 1 hour at room temperature, followed by 24 hours under refrigeration.

- Step 2 : Sodium carbonate, 50°C, 720 hours.

While this method is reliable, its extended reaction time limits scalability. Computational studies suggest that the slow second step arises from steric hindrance at the β-carbon, which impedes deprotonation.

Radical-Mediated Synthesis via 1-Propynyl and Ethylene

A groundbreaking gas-phase synthesis route was elucidated by Kaiser et al. (2019), who demonstrated that this compound forms via the barrierless addition of 1-propynyl radicals (C₃H₃- ) to ethylene (C₂H₄) under single-collision conditions. This method proceeds through a doublet C₅H₇ intermediate, which undergoes hydrogen atom elimination to yield this compound with an exoergicity of 111 ± 16 kJ/mol.

Mechanistic Insights:

- Pathway 1 : Direct C–H bond rupture from the collision complex (35% contribution).

- Pathway 2 :-Hydrogen shift followed by elimination (65% contribution).

This pathway is particularly relevant in astrophysical environments, where low-pressure conditions favor radical recombination. However, terrestrial applications require high-energy radical sources, such as plasma reactors, to replicate these conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Adaptations of the Sonogashira coupling have been explored for synthesizing this compound. A study by Li et al. (2004) demonstrated that α-iodovinyltellurides react with terminal alkynes in the presence of [Pd(PPh₃)₄] and CuI to form 1,3-enynes with retained stereochemistry. While their work focused on tellurium-containing enynes, substituting the telluride precursor with a propargyl halide could theoretically yield this compound.

Optimized Conditions:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

- Co-catalyst: Copper(I) iodide (10 mol%).

- Solvent: Pyrrolidine, room temperature.

This method’s stereoselectivity and mild conditions make it promising for lab-scale synthesis, though substrate generality remains untested for this compound.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each method:

| Method | Yield | Time | Conditions | Scalability |

|---|---|---|---|---|

| 3-Pentyn-1-ol Dehydration | 69% (Step 1) | 720 hours | Aqueous, 50°C | Low |

| Radical Addition | N/A | Microseconds | Gas-phase, single-collision | Astrophysical |

| Sonogashira Adaptation | 72–85% | 2 hours | Room temperature | Moderate |

Industrial and Environmental Considerations

Industrial production of this compound remains nascent due to challenges in scaling laboratory methods. The radical-mediated approach, while efficient, requires energy-intensive reactors to generate propynyl radicals. Conversely, the Sonogashira adaptation offers better feasibility but depends on costly palladium catalysts. Recent advances in flow chemistry could mitigate these issues by enabling continuous processing and catalyst recycling.

Environmental impacts vary by method:

- Aqueous Dehydration : Generates sodium carbonate waste, necessitating neutralization.

- Radical Synthesis : Energy-intensive but waste-free.

- Catalytic Coupling : Palladium recovery is critical to minimize heavy metal pollution.

Analyse Chemischer Reaktionen

1-Penten-3-yne undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into alkenes or alkanes.

Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group. Common reagents used in these reactions include hydrogen, halogens, and various oxidizing agents.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 1-Penten-3-yne

This compound is a chemical compound with the molecular formula . It is used as a building block in organic synthesis for creating more complex molecules. The compound can also be used as a probe to study enzyme-catalyzed reactions involving alkynes.

Chemical Properties and Reactions

This compound can undergo several types of chemical reactions due to the presence of the alkyne and alkene functional groups. These reactions include oxidation, reduction, and substitution.

Oxidation:

- Can be achieved using reagents such as potassium permanganate () or chromium trioxide ().

- Major products include aldehydes and carboxylic acids.

Reduction:

- Can be achieved using hydrogen gas () with a palladium catalyst () or lithium aluminum hydride ().

- Major products include alkenes and alkanes.

Substitution:

- Can be achieved using reagents such as sodium hydride () or strong acids or bases.

- Products include various substituted derivatives depending on the nucleophile used.

Applications in Chemistry

This compound serves as a building block in organic synthesis. Its unique structure, featuring both a triple bond and a double bond, allows for diverse chemical transformations. Specifically, the triple bond in the alkyne moiety can participate in cycloaddition reactions, forming cyclic intermediates. The methoxy group can influence the reactivity and selectivity of the compound in different reactions.

Applications in Biology

This compound can be employed as a probe to study enzyme-catalyzed reactions involving alkynes. The compound's interaction with various molecular targets and pathways makes it valuable in biological studies.

Industrial Applications

This compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-penten-3-yne exerts its effects involves its reactivity with various molecular targets. For example, in the reaction with ethylene, the 1-propynyl radical adds to the π-electron density of ethylene, forming a doublet C5H7 intermediate. This intermediate can undergo further transformations, leading to the formation of this compound and other products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers: 3-Penten-1-yne and 1,3-Cyclopentadiene

3-Penten-1-yne (CAS N/A)

- Molecular formula : C₅H₆ (same as 1-penten-3-yne).

- Structure : Triple bond at position 1 and double bond at position 3.

- Boiling point : 320.2 K (47.05°C), significantly higher than this compound’s estimated boiling range .

- Reactivity : Exhibits distinct thermodynamic stability due to conjugation differences. In combustion systems, 3-penten-1-yne is less prevalent than 1,3-cyclopentadiene but more stable than this compound under similar conditions .

1,3-Cyclopentadiene (CAS 542-92-7)

Functional Group Analogues: 2-Methyl-1-buten-3-yne and Pent-3-enenitrile

2-Methyl-1-buten-3-yne (CAS N/A)

- Molecular formula : C₅H₆ (branched enyne).

- Combustion behavior : Found in higher concentrations than this compound in 2-methyl-2-butene (2M2B) flames, attributed to steric and electronic effects enhancing stability .

Pent-3-enenitrile (CAS 4635-87-4)

Key Comparative Data

Reactivity and Stability Insights

- Combustion Dynamics : this compound is less abundant in flames than 1,3-cyclopentadiene due to the latter’s aromatic stabilization. However, this compound forms via specific radical-mediated pathways (e.g., 1-propynyl + ethylene) .

- Electrophilic Reactions : The triple bond in this compound reacts readily with hypochlorite, contrasting with cyclohexane’s inertness under similar conditions .

- Thermodynamic Stability : Linear enynes like this compound exhibit lower stability than cyclic analogues, as reflected in their lower abundance in combustion systems .

Biologische Aktivität

1-Penten-3-yne, also known as methyl vinylacetylene, is an organic compound with the molecular formula C5H6. It belongs to the alkyne family and is characterized by a carbon-carbon triple bond. This compound has garnered interest due to its unique structure and potential biological activities, which are increasingly being explored in scientific research.

This compound can be synthesized through various methods, including the reaction of the 1-propynyl radical with ethylene. This reaction is initiated by the addition of the radical to the π-electron density of ethylene, resulting in the formation of the compound. Its chemical reactivity allows it to undergo several types of reactions, such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

Biological Activity

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. A study assessed the volatile organic compounds (VOCs) produced by different pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Among these VOCs, this compound was identified as a significant component, suggesting its role in microbial interactions and potential therapeutic applications .

Antioxidant Activity

The antioxidant properties of this compound derivatives are also under investigation. Antioxidants are crucial for mitigating oxidative stress in biological systems. Preliminary studies suggest that compounds derived from this compound may exhibit activity against lipid peroxidation and other oxidative damage mechanisms .

The biological activity of this compound is believed to stem from its reactivity with various molecular targets. For instance, its interaction with free radicals can lead to the formation of stable products that mitigate oxidative stress. Additionally, its ability to form adducts with biomolecules may contribute to its antimicrobial effects .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against common pathogens. The results indicated that this compound displayed significant inhibitory effects on bacterial growth, particularly against S. aureus. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze VOCs produced during microbial growth, identifying this compound as a key player in this context .

Case Study 2: Antioxidant Potential

In another investigation focused on antioxidant activity, researchers tested various derivatives of this compound for their ability to scavenge free radicals. The results demonstrated that certain derivatives showed promising antioxidant activity comparable to established antioxidants like caffeic acid esters .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial & Antioxidant | Reacts with free radicals; forms stable adducts |

| Caffeic Acid Esters | High antioxidant activity | Scavenges free radicals; reduces oxidative stress |

| Other Alkynes | Variable | Depends on structural modifications and functional groups |

Q & A

Basic: What are the established synthetic routes for 1-Penten-3-yne, and how can its purity and structural integrity be validated experimentally?

Methodological Answer:

this compound is typically synthesized via alkyne metathesis or dehydrohalogenation of halogenated precursors. For example, competitive reaction studies with hypochlorite derivatives (e.g., 2,5-butanoyl hypochlorite) highlight regioselectivity in alkyne functionalization . To validate purity and structure:

- Gas Chromatography (GC) : Quantify purity using retention time matching with standards.

- NMR Spectroscopy : Confirm regiochemistry via NMR (e.g., terminal alkyne protons at δ ~1.8–2.2 ppm) and NMR (sp-hybridized carbons at δ ~70–85 ppm).

- IR Spectroscopy : Detect alkyne C≡C stretching vibrations (~2100–2260 cm) .

Reproducibility requires detailed protocols per journals’ experimental guidelines, including reagent ratios and reaction conditions .

Basic: How can density-functional theory (DFT) be applied to predict the thermodynamic stability of this compound?

Methodological Answer:

DFT calculations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) are standard for evaluating thermodynamic properties. Key steps:

- Geometry Optimization : Minimize energy to identify stable conformers.

- Vibrational Frequency Analysis : Confirm absence of imaginary frequencies (ensures minima).

- Atomization Energy Calculation : Compare experimental vs. computed enthalpies of formation (average deviation <2.4 kcal/mol achievable with exact-exchange terms) .

Validate results against experimental thermochemical data from hypochlorite reaction studies .

Advanced: What factors influence the regioselectivity of electrophilic additions to this compound, and how can competing pathways be resolved experimentally?

Methodological Answer:

Regioselectivity in electrophilic additions (e.g., halogenation, hydrohalogenation) depends on:

- Electronic Effects : Terminal alkynes are more reactive due to higher electron density.

- Steric Hindrance : Substituents near the triple bond may redirect reactivity.

Experimental Resolution : - Kinetic Studies : Monitor reaction progress under controlled conditions (e.g., low temperature) to isolate intermediates.

- Isotopic Labeling : Use -labeled substrates to track bond formation via NMR.

- Computational Modeling : Compare activation barriers for competing pathways using DFT .

Advanced: How can contradictions in reported reaction yields or byproduct profiles for this compound be systematically addressed?

Methodological Answer:

Contradictions often arise from variability in reaction conditions or analytical methods. Resolution strategies include:

- Systematic Replication : Reproduce experiments using identical reagents, temperatures, and catalysts.

- Sensitivity Analysis : Vary one parameter (e.g., solvent polarity) while holding others constant.

- Byproduct Characterization : Use GC-MS or HPLC to identify minor products, referencing spectral libraries .

Documentation of all variables (e.g., humidity, stirring rate) is critical for cross-study comparisons .

Basic: What spectroscopic techniques are most effective for distinguishing this compound from its structural isomers?

Methodological Answer:

- NMR : Terminal alkynes exhibit distinct triplet splitting (J ~2–3 Hz) for protons adjacent to sp carbons.

- Raman Spectroscopy : Alkyne C≡C stretching (~2200 cm) is more intense than in alkenes.

- Mass Spectrometry : Molecular ion peaks (m/z 68 for CH) and fragmentation patterns (e.g., loss of CH) confirm molecular weight .

Advanced: How can kinetic versus thermodynamic control be experimentally demonstrated in reactions involving this compound?

Methodological Answer:

- Temperature Variation : Low temperatures favor kinetic products (e.g., faster-forming adducts), while higher temperatures favor thermodynamic stability.

- Quenching Experiments : Halt reactions at timed intervals to isolate intermediates.

- Computational Validation : Calculate relative Gibbs free energies of products using DFT to predict dominant pathways .

Advanced: What computational and experimental approaches validate the electronic structure of this compound in catalytic cycles?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Use DFT to identify HOMO/LUMO interactions with catalysts (e.g., transition metals).

- Cyclic Voltammetry : Measure redox potentials to assess alkyne participation in electron transfer.

- In Situ Spectroscopy : Monitor catalytic intermediates via IR or UV-vis under reaction conditions .

Basic: What safety and handling protocols are essential for this compound in laboratory settings?

Methodological Answer:

- Storage : Under inert atmosphere (N/Ar) at –20°C to prevent polymerization.

- Ventilation : Use fume hoods due to volatility and potential toxicity.

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent dispersion.

Protocols must align with institutional safety guidelines and be documented in supplementary materials .

Advanced: How can interdisciplinary approaches (e.g., organic synthesis, spectroscopy, computational modeling) resolve unresolved questions about this compound’s reactivity?

Methodological Answer:

- Mechanistic Probes : Combine kinetic isotope effects (KIEs) with DFT to elucidate rate-determining steps.

- Cross-Validation : Compare computational predictions (e.g., transition-state geometries) with experimental stereochemical outcomes.

- High-Throughput Screening : Test reactivity under diverse conditions (solvents, catalysts) to identify outliers .

Advanced: What gaps exist in the current understanding of this compound’s environmental degradation pathways, and how can they be addressed methodologically?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.